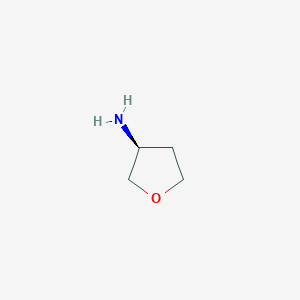

(S)-3-Aminotetrahydrofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPHRQMEIYLZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909029 | |

| Record name | Oxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104530-79-2, 88675-24-5 | |

| Record name | Oxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Aminotetrahydrofuran: Molecular Structure, Stereochemistry, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Aminotetrahydrofuran is a pivotal chiral building block in medicinal chemistry, recognized for its integral role in the synthesis of a variety of pharmaceutical agents. Its stereodefined structure is a key determinant of the biological activity of the final drug products. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and detailed experimental protocols for the synthesis and analysis of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Properties

This compound, a cyclic ether with a chiral amine substituent, possesses a unique three-dimensional structure that is fundamental to its utility in asymmetric synthesis.

Table 1: Chemical Identifiers and Basic Properties

| Identifier | Value |

| IUPAC Name | (3S)-oxolan-3-amine |

| CAS Number | 104530-79-2 |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| Synonyms | (S)-Tetrahydrofuran-3-amine, (3S)-Tetrahydrofuran-3-amine |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | Commercial Suppliers |

| Boiling Point | 125.6 ± 33.0 °C (Predicted) | LookChem |

| Density | 1.012 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.458 | Sigma-Aldrich |

| pKa | 8.90 ± 0.20 (Predicted) | LookChem |

| Melting Point (HCl salt) | 116-118 °C | EvitaChem |

| Optical Rotation (HCl salt) | [α]²⁷D = -10.2 (c=1, methanol) | ChemicalBook |

Stereochemistry

The stereochemistry of this compound is defined by the 'S' configuration at the C3 position of the tetrahydrofuran ring. This specific spatial arrangement of the amino group is crucial for the desired pharmacological activity in the final drug molecules. The absolute configuration is typically established from the chiral starting material, such as L-aspartic acid, and is maintained throughout the synthetic sequence. The enantiomeric purity is a critical quality attribute and is typically determined by chiral chromatography or NMR spectroscopy using chiral derivatizing agents.

Synthesis of this compound Hydrochloride

A common and efficient method for the enantioselective synthesis of this compound hydrochloride starts from the readily available and inexpensive chiral precursor, L-aspartic acid. The synthesis involves a six-step process: acylation, esterification, reduction, cyclization, hydrolysis, and salification.[1]

Synthetic Workflow

Caption: Synthetic pathway from L-aspartic acid.

Detailed Experimental Protocol (Based on Patent Literature)

Step 1: Acylation - Preparation of (S)-2-Benzoyl-aspartic acid [1]

-

In a suitable reaction vessel, dissolve sodium hydroxide (48g, 1.175 mol) in water (214g).

-

To the stirred solution, add L-aspartic acid (30g, 0.225 mol) and stir for 30 minutes.

-

Add a solution of benzoyl chloride (31.6g, 0.225 mol) in toluene (64.7g) and phosphoric acid (115.5g, 1.01 mol).

-

Allow the reaction to proceed for 2 hours.

-

After reaction completion, separate the aqueous layer and adjust the pH to 2-3 with 36% hydrochloric acid.

-

Stir for 3 hours to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain (S)-2-benzoyl-aspartic acid.

Step 2: Esterification - Preparation of (S)-2-Benzoyl-aspartic acid dimethyl ester [1]

-

To a reaction flask, add methanol (3880g) and (S)-2-benzoyl-aspartic acid (220g, 0.928 mol).

-

Cool the mixture to 22 °C and add acetyl chloride (181.7g, 2.257 mol) dropwise.

-

Maintain the reaction for 3 hours, monitoring for completion by HPLC.

-

Neutralize the reaction mixture with solid sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate to dryness.

-

Recrystallize the crude product from ethyl acetate and petroleum ether to yield the dimethyl ester.

Step 3: Reduction - Preparation of (S)-2-Benzoyl-1,4-butanediol [1]

-

In a large reaction kettle, dissolve (S)-2-benzoyl-aspartic acid dimethyl ester (300kg) in a mixture of THF (600kg), toluene (600kg), and anhydrous methanol (150kg).

-

Cool the solution to 0-5 °C.

-

Portion-wise add sodium borohydride (95kg) over 4 hours, maintaining the temperature below 25 °C.

-

Stir at room temperature for 2 hours, monitoring for completion by HPLC.

-

Quench the reaction by the dropwise addition of a hydrochloric acid/water mixture.

-

Concentrate the solution under reduced pressure to obtain the crude diol.

Step 4: Cyclization - Preparation of (S)-3-Benzoylamino tetrahydrofuran [1]

-

Heat the crude (S)-2-benzoyl-1,4-butanediol at 170 °C for 10 hours.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Cool the reaction mixture.

Step 5 & 6: Hydrolysis and Salification - Preparation of this compound hydrochloride

-

To the cyclized product, add 95% ethanol and a 30% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 9-10 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid to precipitate benzoic acid.

-

Filter to remove the benzoic acid.

-

Wash the aqueous phase with dichloromethane and then concentrate to a crude product.

-

Add isopropanol to the crude product and stir to induce crystallization.

-

Filter the solid, wash with cold isopropanol, and dry under vacuum to yield this compound hydrochloride.

Stereochemical Analysis

Ensuring the enantiomeric purity of this compound is critical. This is typically achieved through chiral High-Performance Liquid Chromatography (HPLC) after derivatization.

Chiral HPLC Analysis Workflow

Caption: Workflow for enantiomeric excess determination.

Experimental Protocol: Chiral HPLC of Benzoyl Derivative

-

Derivatization: React this compound with benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) to form the N-benzoyl derivative. Purify the derivative by standard methods (e.g., extraction, chromatography).

-

HPLC Conditions (Example): [2]

-

Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: 95% Heptane / 5% Isopropanol

-

Flow Rate: 2 mL/min

-

Detection: UV at 220 nm

-

Expected Elution: The (S)- and (R)-enantiomers will have different retention times (e.g., r_t = 9.3 min for (S)-isomer and r_t = 10.1 min for (R)-isomer for a similar compound).[2]

-

-

Enantiomeric Excess (ee) Calculation:

-

ee (%) = [([Area of S-isomer] - [Area of R-isomer]) / ([Area of S-isomer] + [Area of R-isomer])] x 100

-

Role in Drug Development

This compound is not typically a pharmacologically active agent itself. Instead, its value lies in being a key chiral intermediate for the synthesis of more complex drug molecules. Its incorporation can significantly influence the binding affinity and selectivity of the final drug product for its biological target.

Logical Relationship in Drug Discovery

Caption: From chiral building block to therapeutic effect.

Example Application: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

This compound hydrochloride is a known intermediate in the preparation of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells. Elevated levels of cortisol in tissues like liver and fat are associated with insulin resistance and metabolic syndrome. Therefore, inhibiting 11β-HSD1 is a therapeutic strategy for type 2 diabetes and obesity. The tetrahydrofuran moiety of the inhibitors often plays a crucial role in binding to the enzyme's active site.

Conclusion

This compound is a valuable and versatile chiral building block in the pharmaceutical industry. Its synthesis from readily available chiral precursors and the methods for confirming its stereochemical integrity are well-established, though detailed protocols can be proprietary. Understanding the structure, stereochemistry, and synthetic routes of this intermediate is essential for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for scientists and researchers working in this dynamic field.

References

- 1. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 3. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

(S)-3-Aminotetrahydrofuran: A Technical Guide to Commercial Availability, Synthesis, and Application

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (S)-3-Aminotetrahydrofuran, a crucial chiral building block in modern medicinal chemistry. It details the compound's commercial availability, physicochemical properties, and its role in pharmaceutical development. Furthermore, this document outlines detailed experimental protocols for its synthesis and analysis, offering a practical resource for laboratory and process chemistry applications.

Physicochemical and Structural Information

This compound, with the IUPAC name (3S)-oxolan-3-amine, is a versatile cyclic amine.[1] Its unique structure is instrumental in the synthesis of complex bioactive molecules.[2] Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 104530-79-2 | [3] |

| Molecular Formula | C₄H₉NO | [1][4] |

| Molecular Weight | 87.12 g/mol | [1] |

| IUPAC Name | (3S)-oxolan-3-amine | [1] |

| SMILES | C1COC[C@H]1N | [1] |

| Density | ~0.997 - 1.012 g/cm³ at 25 °C | [5] |

| Boiling Point | 125.6 ± 33.0 °C (Predicted) | [3][5] |

| Flash Point | 48.9 °C (120.0 °F) | [6] |

| Form | Crystalline Powder, Flakes, or Liquid | [5] |

| Solubility | Soluble in water; Slightly soluble in Methanol | [4][5] |

Commercial Availability and Suppliers

This compound is commercially available from numerous chemical suppliers, typically in its free base form or as a hydrochloride or tosylate salt. The product has achieved commercial mass production, ensuring a stable supply for research and development needs.[3] Purity levels are generally high, suitable for pharmaceutical synthesis.

| Supplier | Form / Grade | Purity | Available Quantities |

| Sigma-Aldrich | Tosylate Salt | 97% | 1 g |

| J&W Pharmlab | Free Base | 96% | 5g, 25g, 100g |

| SynQuest Laboratories | Free Base | 97% | 1g, 5g |

| SynChem | HCl Salt | 95% | 1g |

| Matrix Scientific | Free Base | N/A | 1g, 5g |

| TRC | Free Base | N/A | 1g |

Note: Pricing and availability are subject to change. This table is a representative sample and not exhaustive. Data compiled from LookChem.[3]

Applications in Drug Development

This compound is a valuable intermediate for pharmaceutical synthesis.[7] Its tetrahydrofuran core is a common motif in many bioactive compounds, and its chiral amine handle allows for specific molecular interactions with biological targets.

-

Key Intermediate: It serves as a foundational building block for creating more complex molecules for pharmaceuticals and agrochemicals.[2]

-

Neurological Disorders: The compound is particularly noted for its use in synthesizing drugs targeting neurological disorders, partly due to its ability to form structures that can cross the blood-brain barrier.[2]

-

Heterocyclic Chemistry: It is widely used in the preparation of nitrogen-containing heterocycles, a class of compounds with significant potential in drug discovery.[2]

The logical workflow for selecting a suitable supplier for a research or development project is outlined below.

Caption: Decision workflow for selecting a supplier of this compound.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful use of this compound. Below are representative protocols for its synthesis and analysis based on patented methods.

A common and scalable synthetic route starts from the readily available natural amino acid, L-aspartic acid.[8][9] The process involves six main stages: acylation, esterification, reduction, cyclization, hydrolysis, and salification.[9] This method is advantageous due to its use of inexpensive raw materials and amenability to industrial-scale production.[9]

Overall Reaction Scheme: L-Aspartic Acid → N-Benzoyl-L-aspartic acid → (S)-2-Benzoyl-aspartic acid dimethyl ester → (S)-2-Benzoylamino-butane-1,4-diol → (S)-3-Benzoylamino-tetrahydrofuran → this compound → this compound hydrochloride

Step-by-Step Protocol (Illustrative Example based on CN102391214A): [9]

-

Acylation: In a reaction vessel, add 214g of water and stir in sodium hydroxide (48g). Add L-aspartic acid (30g) and stir for 30 minutes. Drip in a solution of benzoyl chloride (31.6g) in toluene (64.7g) and phosphoric acid (115.5g) over approximately 99 minutes. React for 2 hours. After reaction, separate the layers and adjust the aqueous layer pH to 2-3 with 36% HCl to precipitate the product. Filter and dry to obtain N-Benzoyl-L-aspartic acid.

-

Esterification: The acylated product is then esterified, typically using methanol in the presence of an acid catalyst, to yield (S)-2-benzoyl-aspartic acid dimethyl ester.

-

Reduction: In a 3000L reactor under nitrogen, add 600kg THF, 600kg toluene, and 150kg anhydrous methanol. Add 300kg of the dimethyl ester product from the previous step. Cool the mixture to 0-5 °C. Over 4 hours, slowly add 95kg of potassium borohydride (KBH₄) in portions, maintaining the temperature below 25 °C. This reduces the ester groups to alcohols, forming (S)-2-Benzoylamino-butane-1,4-diol.

-

Cyclization: The diol is then subjected to cyclization conditions, often involving an acid catalyst, to form the tetrahydrofuran ring, yielding (S)-3-Benzoylamino-tetrahydrofuran.

-

Hydrolysis: The benzoyl protecting group is removed via hydrolysis (e.g., using a strong acid or base) to yield the free amine, this compound.

-

Salification: The resulting this compound is treated with hydrochloric acid (e.g., HCl in an alcohol solvent) to precipitate the final product, this compound hydrochloride, which can be filtered and dried.

The synthesis workflow is visualized in the diagram below.

References

- 1. This compound | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. Buy this compound (EVT-2498280) [evitachem.com]

- 5. 104530-79-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-氨基四氢呋喃 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

CAS number and IUPAC name for (S)-3-Aminotetrahydrofuran

(S)-3-Aminotetrahydrofuran, a chiral heterocyclic amine, is a valuable building block in medicinal chemistry and drug development. Its unique structural features make it a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and a workflow visualization for its preparation.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| IUPAC Name | (3S)-oxolan-3-amine[1] |

| CAS Number | 104530-79-2[1][2] |

| Molecular Formula | C₄H₉NO[1] |

| Molecular Weight | 87.12 g/mol [1] |

| Appearance | Off-white to brown crystalline powder or flakes, or liquid[3] |

| Density | 1.012 g/mL at 25 °C |

| Boiling Point | 125.6 ± 33.0 °C (Predicted)[2] |

| Flash Point | 48.9 °C (120.0 °F) |

| Refractive Index | n20/D 1.458 |

| pKa | 8.90 ± 0.20 (Predicted)[2][3] |

Experimental Protocol: Synthesis from L-Aspartic Acid

A common and efficient method for the industrial production of this compound hydrochloride involves a multi-step synthesis starting from the readily available and inexpensive chiral precursor, L-aspartic acid. This process is advantageous due to its simple operation, mild reaction conditions, and high product purity.[4]

Overall Synthetic Scheme: The synthesis proceeds through six key stages: acylation, esterification, reduction, cyclization, hydrolysis, and salification.[4]

Step 1: Acylation of L-Aspartic Acid This initial step serves to protect the amino group of the starting material.

-

Materials: L-aspartic acid, sodium hydroxide, phosphoric acid, benzoyl chloride, toluene, and water.

-

Procedure:

-

In a reaction vessel, dissolve sodium hydroxide in water with stirring.

-

Add L-aspartic acid to the solution and continue stirring for 30 minutes.

-

A solution of benzoyl chloride in toluene and phosphoric acid are added dropwise to the reaction mixture. The reaction is allowed to proceed for 2 hours.

-

After the reaction, the layers are separated. The pH of the aqueous layer is adjusted to 2-3 using 36% hydrochloric acid, which induces precipitation.

-

The mixture is stirred for 3 hours, and the resulting solid is collected by suction filtration, washed, and dried to yield (S)-2-benzoyl-aspartic acid.[4]

-

Note: The subsequent steps of esterification, reduction, cyclization, hydrolysis, and salification are performed to convert the acylated intermediate into the final product, this compound hydrochloride. These steps typically involve standard organic chemistry transformations.

Visualization of Synthetic Workflow

The following diagram illustrates the logical progression of the synthetic route from L-aspartic acid to this compound hydrochloride.

Caption: Synthetic pathway for this compound HCl.

References

The Genesis of Chiral Tetrahydrofurans: A Technical Guide to Their Discovery and First Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and seminal synthetic achievements in the field of chiral tetrahydrofurans. Tailored for researchers, scientists, and professionals in drug development, this document details the historical context of their discovery in natural products and chronicles the groundbreaking synthetic strategies that enabled their stereocontrolled preparation. The content includes detailed experimental protocols from foundational studies, quantitative data summarized for comparative analysis, and logical workflow diagrams to illustrate the evolution of synthetic thought.

Discovery of Chiral Tetrahydrofurans in Nature: The Impetus for Synthesis

The journey towards the synthesis of chiral tetrahydrofurans began with their discovery in a variety of structurally complex and biologically active natural products. These molecules, with their defined three-dimensional arrangement of atoms, presented a significant challenge to chemists and spurred the development of new synthetic methodologies.

One of the earliest and most well-known examples is muscarine , a toxic alkaloid first isolated from the Amanita muscaria mushroom in 1869.[1][2] However, its correct structure, featuring a substituted chiral tetrahydrofuran ring, was not fully elucidated until 1957.[1][2] The absolute configuration of L-(+)-muscarine is (2S, 4R, 5S)-(4-hydroxy-5-methyl-tetrahydrofuran-2-ylmethyl)-trimethylammonium.[1]

In 1955, the macrotetrolide antibiotic nonactin was isolated from Streptomyces species.[3][4] This complex molecule is a cyclic polyester composed of four repeating subunits of nonactic acid, each containing a chiral tetrahydrofuran ring.[3][5] Although nonactin itself is a meso compound and therefore achiral, it is constructed from both (+) and (-) enantiomers of nonactic acid, highlighting nature's use of chiral tetrahydrofuran building blocks.[5]

The discovery of the vast family of Annonaceous acetogenins in the latter half of the 20th century further underscored the prevalence and importance of the chiral tetrahydrofuran motif.[6] The first member of this class, uvaricin, was isolated in 1982.[7] These long-chain fatty acid derivatives can contain one or more tetrahydrofuran rings and exhibit potent cytotoxic and antitumor activities.[8][9]

These discoveries, among others, revealed the tetrahydrofuran ring as a "privileged scaffold" in medicinal chemistry and provided the motivation for the development of synthetic methods to access these structures in an enantiomerically pure form.

The Dawn of Chiral Tetrahydrofuran Synthesis: Foundational Strategies

The first syntheses of chiral tetrahydrofurans were significant achievements in organic chemistry, requiring the development of novel methods for stereocontrol. Early approaches often relied on classical resolution or the use of chiral starting materials from the "chiral pool."

Synthesis from Chiral Precursors: The Chiral Pool Approach

An early and logical approach to the synthesis of chiral tetrahydrofurans involved the use of readily available, enantiomerically pure starting materials, such as carbohydrates and amino acids. This strategy circumvents the need for asymmetric induction in the key ring-forming step.

A notable example is a sustainable synthesis of chiral tetrahydrofurans from pentoses, such as L-arabinose, which is an abundant resource from the sugar beet industry.[10] This approach involves the dehydration of the sugar to form a functionalized chiral tetrahydrofuran without the need for protecting groups.[10]

Seminal Asymmetric Syntheses: The Rise of Stereocontrolled Reactions

The development of methods to create chiral centers during the synthesis, rather than starting with them, was a major breakthrough. These early asymmetric syntheses laid the groundwork for the sophisticated catalytic methods used today.

One of the foundational strategies for stereoselective tetrahydrofuran synthesis is the intramolecular cyclization of epoxy alcohols . This method, pioneered by Kishi and coworkers, involves the acid- or base-catalyzed ring-opening of an epoxide by a tethered alcohol. The stereochemistry of the resulting tetrahydrofuran is dictated by the stereochemistry of the epoxy alcohol precursor.

Another key early development was the use of [3+2] cycloaddition reactions . These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered tetrahydrofuran ring. Early examples often relied on substrate control to achieve diastereoselectivity.

Key Experimental Protocols and Data

The following sections provide detailed methodologies and quantitative data for some of the seminal early syntheses of chiral tetrahydrofurans.

Synthesis of a Functionalized Chiral Tetrahydrofuran from L-Arabinose

This method exemplifies the chiral pool approach, starting from a readily available sugar.

Experimental Protocol:

A mixture of L-arabinose hydrazone (20.0 g, 104 mmol) in methanol (210 mL, 0.5 M) was treated with trifluoroacetic acid (TFA, 1.5 mL, 20 mol%) at room temperature. The reaction was stirred at 40 °C for 16 hours. The reaction was then quenched with a saturated aqueous solution of sodium bicarbonate and concentrated under reduced pressure. The crude product was purified by flash column chromatography.[11]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 66% | [11] |

| Diastereomeric Ratio (anti:syn) | 75:25 | [11] |

Early Asymmetric Synthesis via Intramolecular Cyclization

While a specific "first" asymmetric synthesis is difficult to pinpoint without access to the full historical literature, the principles of stereocontrol in intramolecular cyclizations were being established in the mid to late 20th century. The following is a generalized representation of such a process.

Generalized Experimental Protocol:

A solution of a chiral γ,δ-epoxy alcohol in a suitable solvent (e.g., dichloromethane) is treated with a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid) at a controlled temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography.

Representative Quantitative Data from Modern Analogs:

Modern iterations of these early concepts have achieved high levels of stereocontrol. For example, certain catalytic enantioselective methods can provide tetrahydrofuran products with high yields and enantiomeric excesses.

| Parameter | Representative Value |

| Yield | >80% |

| Enantiomeric Excess (ee) | >95% |

| Diastereomeric Ratio (dr) | >20:1 |

Logical Workflows and Synthetic Strategies

The development of synthetic routes to chiral tetrahydrofurans can be visualized as a logical progression of ideas and methodologies.

Caption: Evolution of chiral THF discovery and synthesis.

The diagram above illustrates the progression from the discovery of chiral tetrahydrofurans in natural products to the development of early synthetic strategies. The isolation and characterization of molecules like muscarine, nonactin, and the acetogenins provided the impetus for chemists to devise methods for their synthesis. Early approaches relied on the use of chiral starting materials, while later efforts focused on the development of asymmetric methods to control stereochemistry during the formation of the tetrahydrofuran ring. Key methodologies that emerged during this foundational period include the intramolecular cyclization of epoxy alcohols and [3+2] cycloaddition reactions.

Conclusion

The discovery of chiral tetrahydrofurans in nature was a pivotal moment in organic chemistry, unveiling a new class of structurally complex and biologically important molecules. The subsequent efforts to synthesize these compounds led to the development of fundamental strategies for stereocontrolled synthesis that continue to be refined and expanded upon today. This guide has provided a glimpse into the historical origins of this important class of molecules, highlighting the key discoveries and the ingenuity of the first synthetic chemists to tackle these challenging targets. The foundational work discussed herein has paved the way for the modern, highly efficient, and selective methods for chiral tetrahydrofuran synthesis that are now indispensable in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Muscarine - Wikipedia [en.wikipedia.org]

- 3. Nonactin - Wikipedia [en.wikipedia.org]

- 4. Nonactin | C40H64O12 | CID 72519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Aminotetrahydrofuran: A Core Chiral Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the demand for three-dimensional molecular complexity and precise stereochemical control is paramount. Chiral building blocks serve as fundamental components in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), directly influencing a drug's efficacy, safety, and pharmacokinetic profile.[1] The tetrahydrofuran (THF) ring, a privileged scaffold in medicinal chemistry, is present in numerous FDA-approved drugs, valued for its favorable physicochemical properties, including improved solubility and metabolic stability.[2]

Among THF-based scaffolds, (S)-3-aminotetrahydrofuran stands out as a particularly valuable chiral building block. Its defined stereochemistry at the C3 position, coupled with the versatile primary amine and the stable ether linkage, provides a robust platform for constructing novel chemical entities. This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, presenting key data, experimental protocols, and logical workflows to aid researchers in its effective utilization.

Physicochemical Properties

This compound is a cyclic ether amine with a single chiral center. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO | [3] |

| Molecular Weight | 87.12 g/mol | [3] |

| IUPAC Name | (3S)-oxolan-3-amine | [3] |

| CAS Number | 104530-79-2 | [3] |

| Melting Point | 116-118 °C (hydrochloride salt) | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

Synthesis of this compound

The enantiomerically pure synthesis of this compound is critical for its application in drug development. Several efficient routes have been established, often starting from readily available chiral pool materials like natural amino acids.

Synthetic Routes Overview

Efficient and scalable syntheses have been developed from common, inexpensive starting materials. These methods avoid chromatographic purification, making them suitable for large-scale production.[6]

| Starting Material | Key Steps | Advantages | Disadvantages | Reference(s) |

| L-Aspartic Acid | Acylation, Esterification, Reduction, Cyclization, Hydrolysis, Salification | Cheap, readily available raw material; simple process; high yield and purity. | Multi-step process. | [6][7] |

| L-Methionine | Conversion to 4-methylthio-2-amino-1-butanol, cyclization. | Utilizes a natural amino acid. | Involves handling of sulfur-containing compounds. | [6] |

| (S)-3-Hydroxytetrahydrofuran | Tosylation, Azidation, Reduction | High-yield route. | Use of potentially explosive sodium azide; starting material can be expensive. | [8] |

| Dihydro-3(2H)-furanone | Enzymatic Asymmetric Reduction | Green chemistry approach; high stereoselectivity. | Requires specific enzymes and cofactor regeneration systems. | [9] |

A common industrial synthesis starting from L-aspartic acid involves a six-step process that delivers the final product with high purity and stable quality, making it suitable for industrial production.[7]

Caption: General workflow for synthesizing this compound HCl from L-aspartic acid.[7]

Applications in Medicinal Chemistry

The this compound scaffold is a key component in a variety of therapeutic agents due to its ability to form critical interactions with biological targets and improve drug-like properties.

Case Study: HIV-1 Protease Inhibitors

The incorporation of the this compound moiety into the P2-ligand of HIV-1 protease inhibitors has led to the development of highly potent compounds. The THF ring can establish important hydrogen bonds and van der Waals interactions within the enzyme's active site, significantly enhancing binding affinity.

References

- 1. nbinno.com [nbinno.com]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-2498280) [evitachem.com]

- 5. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 8. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 9. swxzz.com [swxzz.com]

Synthesis of (S)-3-Aminotetrahydrofuran from L-Aspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (S)-3-Aminotetrahydrofuran, a valuable chiral intermediate in the pharmaceutical industry, utilizing L-aspartic acid as the starting material. The synthesis involves a six-step process, including acylation, esterification, reduction, cyclization, hydrolysis, and salification to yield the final hydrochloride salt. This document details the experimental protocols for each key step and presents quantitative data in a structured format for clarity and reproducibility.

Synthesis Overview

The conversion of L-aspartic acid to this compound hydrochloride is a multi-step chemical synthesis. The overall pathway involves the protection of the amino group, modification of the carboxylic acid functionalities, and subsequent reduction and cyclization to form the tetrahydrofuran ring, followed by deprotection and salt formation.[1][2]

Logical Flow of the Synthesis:

Caption: Overall synthetic pathway from L-aspartic acid to this compound HCl.

Experimental Protocols

The following sections provide detailed methodologies for each of the six key steps in the synthesis.

Step 1: Acylation of L-Aspartic Acid

This step involves the protection of the amino group of L-aspartic acid with a benzoyl group.

-

Reaction: L-aspartic acid is reacted with benzoyl chloride in the presence of sodium hydroxide and phosphoric acid.

-

Procedure:

-

In a 500 mL reaction flask, add 214 g of water and stir in 48 g of sodium hydroxide.

-

Add 30 g (0.225 mol) of L-aspartic acid and stir for 30 minutes.

-

A solution of 31.6 g (0.225 mol) of benzoyl chloride in 64.7 g of toluene is added dropwise along with 115.5 g of phosphoric acid over a period of 99 minutes.

-

The reaction is allowed to proceed for 2 hours.

-

After the reaction, the layers are separated. The aqueous layer's pH is adjusted to 2-3 with 36% hydrochloric acid (62.5 g).

-

The mixture is stirred for 3 hours, followed by suction filtration, washing, and drying of the solid product.

-

-

Product: (S)-2-benzoyl-aspartic acid.

-

Yield: 46 g (89.5%).[1]

-

Purity: 99.7%.[1]

Step 2: Esterification of (S)-2-benzoyl-aspartic acid

The two carboxylic acid groups of the acylated intermediate are converted to methyl esters.

-

Reaction: (S)-2-benzoyl-aspartic acid is reacted with methanol in the presence of acetyl chloride.

-

Procedure:

-

To a 5000 mL reaction flask, add 3880 g of methanol and 220 g (0.928 mol) of (S)-2-benzoyl-aspartic acid.

-

The mixture is cooled to 22 °C with stirring.

-

Acetyl chloride (181.7 g, 2.257 mol) is added dropwise. The reaction is maintained for 3 hours.

-

The reaction progress is monitored by HPLC until the starting material is less than 0.5%.

-

Solid sodium bicarbonate (261.8 g) is added to neutralize the mixture.

-

The mixture is filtered, and the filtrate is concentrated to dryness.

-

240 g of ethyl acetate and 480 g of petroleum ether are added, and the mixture is stirred at 5 °C for 2 hours.

-

The product is collected by suction filtration and dried.

-

-

Product: (S)-2-benzoyl-aspartic acid dimethyl ester.

-

Yield: 231 g (94%).[1]

-

Purity: 99.7%.[1]

Step 3: Reduction of (S)-2-benzoyl-aspartic acid dimethyl ester

The diester is reduced to the corresponding diol.

-

Reaction: (S)-2-benzoyl-aspartic acid dimethyl ester is reduced using sodium borohydride.

-

Procedure:

-

A 3000 L reaction kettle is dried and purged with nitrogen three times.

-

600 kg of THF, 600 kg of toluene, and 150 kg of anhydrous methanol are added.

-

300 kg of (S)-2-benzoyl-aspartic acid dimethyl ester is added with agitation and stirred for 30 minutes.

-

The mixture is cooled to 0-5 °C.

-

95 kg of sodium borohydride is added in 30 portions (approximately 3 kg each) over 4 hours, maintaining the temperature at 25 °C.

-

The reaction is held at room temperature for 2 hours.

-

Reaction completion is monitored by HPLC (starting material < 1%).

-

-

Product: (S)-2-benzoyl-1,4-butanediol.

Step 4: Cyclization

The diol intermediate undergoes intramolecular cyclization to form the tetrahydrofuran ring. This step is often performed in situ following the reduction.

-

Reaction: The newly formed (S)-2-benzoyl-1,4-butanediol is cyclized under acidic conditions.

-

Procedure:

-

Following the reduction, the reaction mixture is cooled.

-

A mixture of 210 kg of hydrochloric acid and 210 kg of water is added dropwise at room temperature, and the mixture is stirred for 4 hours.

-

The mixture is centrifuged, and the filter cake is washed with 30 kg of methanol.

-

The filtrate is transferred to another 3000 L vessel and concentrated under reduced pressure at 55 °C to yield the crude cyclized product.

-

-

Product: (S)-3-benzamido-tetrahydrofuran.

Step 5: Hydrolysis

The benzoyl protecting group is removed to yield the free amine.

-

Reaction: (S)-3-benzamido-tetrahydrofuran is hydrolyzed using a strong base.

-

Procedure:

-

The crude cyclization product is dissolved in ethanol.

-

An aqueous solution of sodium hydroxide is added.

-

The mixture is heated to reflux.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled, and the pH is adjusted to be slightly acidic with hydrochloric acid.

-

Ethanol is removed under reduced pressure.

-

-

Product: this compound.

Step 6: Salification

The free amine is converted to its hydrochloride salt for improved stability and handling.

-

Reaction: this compound is reacted with hydrochloric acid.

-

Procedure:

-

After hydrolysis and ethanol removal, the aqueous solution is cooled and subjected to centrifugation.

-

The filter cake is washed with water.

-

The filtrate is washed with dichloromethane.

-

The aqueous layer is concentrated to remove any remaining dichloromethane.

-

Isopropanol is added, and the mixture is refluxed to dissolve the product.

-

The solution is filtered, and the filtrate is concentrated at 40-50 °C under reduced pressure.

-

The solution is cooled, and the product crystallizes.

-

The crystals are collected by filtration, washed with a small amount of cold isopropanol, and dried under vacuum at room temperature.

-

-

Final Product: this compound hydrochloride.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps of the synthesis.

| Step | Reactants | Reagents | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Acylation | L-aspartic acid, Benzoyl chloride | NaOH, H₃PO₄ | Water, Toluene | Room Temp | 2 | 89.5 | 99.7 |

| 2. Esterification | (S)-2-benzoyl-aspartic acid | Methanol, Acetyl chloride | Methanol | 22 | 3 | 94 | 99.7 |

| 3. Reduction | (S)-2-benzoyl-aspartic acid dimethyl ester | NaBH₄ | THF, Toluene, Methanol | 0-25 | 6 | - | - |

| 4. Cyclization | (S)-2-benzoyl-1,4-butanediol | HCl | Water | Room Temp | 4 | - | - |

| 5. Hydrolysis | (S)-3-benzamido-tetrahydrofuran | NaOH | Ethanol, Water | Reflux | - | - | - |

| 6. Salification | This compound | HCl | Isopropanol | 40-50 | - | - | - |

Data for steps 3-6 are part of a continuous process described in the patent, and individual yields were not reported.

Visualization of the Experimental Workflow

The following diagram illustrates the general laboratory workflow for a single batch synthesis.

Caption: General experimental workflow for the synthesis of this compound HCl.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-Aminotetrahydrofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the production of (S)-3-aminotetrahydrofuran and its derivatives, crucial chiral building blocks in modern medicinal chemistry. The protocols outlined below are based on established chemical literature, focusing on methods that offer high yield and stereochemical control.

Introduction

This compound is a valuable chiral intermediate used in the synthesis of a wide range of pharmaceuticals. Its structural motif is found in potent therapeutic agents, including HIV protease inhibitors and epidermal growth factor receptor (EGFR) inhibitors[1][2]. The stereochemistry at the C3 position is often critical for biological activity, making enantiomerically pure synthesis essential[3]. These application notes describe common and efficient pathways to access the (S)-enantiomer, starting from readily available chiral precursors, and further derivatization protocols.

Section 1: Overview of Synthetic Strategies

Several strategies exist for the synthesis of this compound. The most common approaches begin with inexpensive, enantiomerically pure starting materials from the chiral pool, such as L-aspartic acid or L-malic acid. These routes typically converge on the key intermediate, (S)-3-hydroxytetrahydrofuran, which is then converted to the desired amine. An alternative, direct approach utilizes L-aspartic acid to set the stereocenter, which is maintained throughout the synthesis.

Figure 1: General synthetic strategies for this compound derivatives.

Section 2: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

A widely adopted method for producing (S)-3-hydroxytetrahydrofuran involves a three-step sequence starting from L-malic acid: esterification, reduction to a triol, and subsequent acid-catalyzed cyclization[4][5]. This route avoids the use of hazardous reagents like lithium aluminum hydride by employing a borohydride-based reduction system[6].

Workflow

Figure 2: Workflow for synthesizing (S)-3-hydroxytetrahydrofuran from L-malic acid.

Experimental Protocol

Protocol 2.1: Synthesis of (S)-3-Hydroxytetrahydrofuran

-

Step 1: Esterification of L-Malic Acid

-

To a flask containing methanol (650 mL), add sulfuric acid (1 mL) under stirring.

-

Add L-malic acid (100 g) and heat the mixture to reflux (60-70°C) for 10 hours[4].

-

Cool the reaction mixture and neutralize by dropwise addition of a saturated sodium bicarbonate solution until the pH is 7-8.

-

Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate.

-

Wash the combined organic phases, dry over sodium sulfate, and concentrate to yield dimethyl L-malate as a colorless liquid[4].

-

-

Step 2: Reduction to (S)-1,2,4-Butanetriol

-

Dissolve dimethyl L-malate (0.2 mol) in ethanol (100 mL)[6].

-

Add sodium borohydride (0.16 mol) and lithium chloride (0.4 mol) to the solution.

-

Heat the mixture to reflux. Monitor the reaction by TLC until completion.

-

After cooling, filter the solid byproducts. Acidify the filtrate to precipitate inorganic salts, which are then removed by filtration.

-

Concentrate the resulting solution to obtain crude (S)-1,2,4-butanetriol.

-

-

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

-

To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid (p-TSA) (e.g., 2 g)[6].

-

Heat the mixture to approximately 200°C to induce cyclization[5][6].

-

Purify the product by vacuum distillation (e.g., 87°C at 22 mmHg) to obtain (S)-3-hydroxytetrahydrofuran as a yellow oily liquid[6].

-

Data Summary

| Step | Product | Key Reagents | Typical Yield | Reference |

| 1 | Dimethyl L-malate | L-Malic acid, MeOH, H₂SO₄ | 85.2% | [4] |

| 2 & 3 | (S)-3-Hydroxytetrahydrofuran | NaBH₄, LiCl, p-TSA | 43% (two steps) | [6] |

Section 3: Direct Synthesis of this compound from L-Aspartic Acid

This route provides a more direct pathway to the target amine, preserving the stereochemistry from the starting amino acid. The process involves six main steps: acylation, esterification, reduction, cyclization, hydrolysis, and salt formation[1][7].

Workflow

Figure 3: Direct synthesis of this compound from L-aspartic acid.

Experimental Protocol

Protocol 3.1: Synthesis of this compound Hydrochloride [7]

-

Step 1: Acylation and Esterification

-

Protect the amino group of L-aspartic acid via acylation (e.g., using benzoyl chloride).

-

Perform a diesterification of the two carboxyl groups (e.g., using ethanol and an acid catalyst) to yield the N-acyl-L-aspartate diester.

-

-

Step 2: Reduction

-

Reduce the diester to the corresponding diol using a suitable reducing agent like sodium borohydride in the presence of a Lewis acid.

-

-

Step 3: Cyclization

-

Induce intramolecular cyclization of the diol intermediate to form the tetrahydrofuran ring. This is often achieved by treating the diol with an acid catalyst, which facilitates the dehydration and ring-closure process.

-

-

Step 4: Hydrolysis and Salification

-

Remove the N-acyl protecting group via acid or base hydrolysis.

-

Treat the resulting free amine with hydrochloric acid (HCl) to form the stable hydrochloride salt, which can be easily isolated and purified.

-

Note: This protocol is generalized from patent literature. Specific reagents and conditions may vary.

Section 4: Derivatization of this compound

Once synthesized, the primary amine of this compound can be readily derivatized. Common modifications include N-Boc protection for use in multi-step synthesis, acylation to form amides, and reductive amination to produce secondary or tertiary amines.

Derivatization Pathways

Figure 4: Common derivatization reactions for this compound.

Experimental Protocols

Protocol 4.1: N-Boc Protection [8][9]

-

Dissolve this compound in a suitable solvent such as THF, acetonitrile, or a water/THF mixture.

-

Add a base (1-1.5 equivalents), such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.0-2.0 equivalents).

-

Stir the mixture at room temperature or with moderate heat (e.g., 40°C) until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected product.

Protocol 4.2: N-Acylation to Form Amides [10]

-

Dissolve this compound (1 mmol) and a suitable aromatic or aliphatic acid (1.1 mmol) in acetonitrile (5 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add phosphorus trichloride (PCl₃, 3 mmol) dropwise and heat the mixture to reflux for 5-6 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding ice-cold water.

-

Evaporate the acetonitrile and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash, dry, and concentrate to yield the N-acyl derivative.

Protocol 4.3: N-Alkylation via Reductive Amination [11][12][13]

-

Dissolve this compound and an aldehyde or ketone (1.0-1.2 equivalents) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a mild and effective choice that can be added directly to the mixture of the amine and carbonyl compound[12][13].

-

If using a less selective reducing agent like sodium borohydride (NaBH₄), it is often necessary to pre-form the imine intermediate before adding the reductant[12].

-

Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

-

Work up the reaction by quenching with an aqueous basic solution (e.g., NaHCO₃) and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography if necessary.

Quantitative Data for Derivatization

| Reaction | Reagents | Solvent | Conditions | Typical Yield | Reference |

| N-Boc Protection | Boc₂O, Base | THF, MeCN, or H₂O/THF | RT to 40°C | High (>90%) | [8][14] |

| N-Acylation | R-COOH, PCl₃ | CH₃CN | Reflux | Moderate to High | [10] |

| Reductive Amination | RCHO, NaBH(OAc)₃ | DCE, DCM | Room Temp | High (>80%) | [13] |

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Buy this compound (EVT-2498280) [evitachem.com]

- 4. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 5. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 6. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 7. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols: (S)-3-Aminotetrahydrofuran in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminotetrahydrofuran is a valuable chiral building block in the synthesis of a wide range of pharmaceutical intermediates. Its stereochemistry and the presence of a reactive primary amine make it a crucial component in the development of antiviral and anticancer agents, among other therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including precursors for antiviral drugs like Nirmatrelvir, antiarrhythmic agents such as Tecadenoson, and kinase inhibitors.

Synthetic Applications Overview

This compound serves as a versatile synthon, primarily participating in nucleophilic substitution and acylation reactions. Its applications span the synthesis of complex heterocyclic systems integral to the efficacy of various drugs.

Diagram of Synthetic Pathways

Caption: Synthetic routes utilizing this compound.

I. Synthesis of a Key Intermediate for Nirmatrelvir (Antiviral)

Nirmatrelvir, a component of the antiviral drug Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease. A key building block in its synthesis is a chiral lactam amide derived from this compound. The synthesis involves an amide coupling reaction between a protected this compound derivative and a suitable carboxylic acid, followed by further transformations.

Experimental Workflow

Caption: Workflow for Nirmatrelvir intermediate synthesis.

Experimental Protocol: Amide Coupling for Nirmatrelvir Intermediate

This protocol describes a general procedure for the amide coupling step to form a key intermediate of Nirmatrelvir.[1][2]

Materials:

-

(S)-3-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid

-

Amine coupling partner (e.g., a specific amino acid derivative)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt) or 2-Hydroxypyridine-N-oxide (HOPO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve (S)-3-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

-

Add the amine coupling partner (1.0-1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq) or HOPO (catalytic amount), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide intermediate.

| Parameter | Value | Reference |

| Yield | 60-80% (typical) | [3] |

| Purity | >95% (after chromatography) | |

| Reaction Time | 12-24 hours | |

| Temperature | Room Temperature |

II. Synthesis of Tecadenoson (Antiarrhythmic)

Tecadenoson is an adenosine A₁ receptor agonist that has been investigated as an antiarrhythmic agent. Its synthesis involves the nucleophilic aromatic substitution of a protected 6-chloropurine riboside with this compound.

Experimental Workflow

Caption: Workflow for the synthesis of Tecadenoson.

Experimental Protocol: Synthesis of Tecadenoson

This protocol outlines the synthesis of Tecadenoson via a nucleophilic aromatic substitution reaction. Although the cited literature uses the (R)-enantiomer, the procedure is directly applicable to the (S)-enantiomer.[2][4]

Materials:

-

6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine or 6-Chloroinosine

-

This compound hydrochloride

-

Triethylamine (TEA) or Lithium Hydroxide (LiOH)

-

Ethanol (EtOH)

Procedure:

-

To a solution of 6-chloroinosine (1.0 eq) in ethanol, add this compound hydrochloride (3.0 eq) and triethylamine (3.0 eq).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel (DCM:MeOH gradient) to yield Tecadenoson.

-

If starting with the acetyl-protected riboside, a subsequent deprotection step with ammonia in methanol is required.

| Parameter | Value | Reference |

| Yield | ~68% | [2] |

| Purity | >98% (after chromatography) | |

| Reaction Time | 4-6 hours | |

| Temperature | Reflux |

III. Synthesis of Pyrimidine-Based Kinase Inhibitors (Anticancer)

This compound is a key structural motif in various kinase inhibitors, particularly those targeting Aurora kinases, which are crucial in cell cycle regulation and are often dysregulated in cancer. The synthesis typically involves a nucleophilic aromatic substitution reaction with a di- or tri-substituted pyrimidine core.

Experimental Workflow

Caption: Workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a Pyrimidine Intermediate

This protocol describes a general method for the reaction of this compound with a dichloropyrimidine to form a key intermediate for kinase inhibitors.[5][6]

Materials:

-

2,4-Dichloro-5-substituted-pyrimidine

-

This compound

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Isopropanol

Procedure:

-

Dissolve the 2,4-dichloro-5-substituted-pyrimidine (1.0 eq) in anhydrous THF or isopropanol.

-

Add this compound (1.1 eq) and TEA or DIPEA (1.5 eq).

-

Stir the reaction at room temperature or heat to 50-80 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the desired 4-((S)-tetrahydrofuran-3-ylamino)-pyrimidine intermediate.

| Parameter | Value | Reference |

| Yield | 50-70% (typical) | [5] |

| Purity | >95% (after chromatography) | |

| Reaction Time | 4-12 hours | |

| Temperature | Room Temperature to 80 °C |

IV. N-Acylation of this compound

N-acylation is a fundamental transformation to introduce an acyl group onto the amino function of this compound, creating an amide linkage. This is a common step in building more complex pharmaceutical intermediates.

Experimental Workflow

Caption: Workflow for N-acylation.

Experimental Protocol: N-Acetylation of this compound

This protocol provides a straightforward method for the N-acetylation of this compound using acetic anhydride.

Materials:

-

This compound

-

Acetic Anhydride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM and cool to 0 °C in an ice bath.

-

Add TEA (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-((S)-tetrahydrofuran-3-yl)acetamide.

| Parameter | Value |

| Yield | >90% |

| Purity | >95% (often requires no further purification) |

| Reaction Time | 2-4 hours |

| Temperature | 0 °C to Room Temperature |

Conclusion

This compound is a highly valuable and versatile chiral intermediate in pharmaceutical synthesis. The protocols outlined in this document demonstrate its utility in creating key structural motifs found in a range of therapeutic agents. The provided methodologies can be adapted and optimized for specific synthetic targets, highlighting the importance of this building block in modern drug discovery and development.

References

- 1. jsr.org [jsr.org]

- 2. mdpi.com [mdpi.com]

- 3. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Acylation and Esterification of (S)-3-Aminotetrahydrofuran

This document provides detailed application notes and experimental protocols for the acylation and esterification reactions involving (S)-3-Aminotetrahydrofuran. This chiral building block is a valuable component in medicinal chemistry and drug development, frequently utilized for the synthesis of complex molecular architectures.

Application Note 1: Acylation of this compound to Synthesize Chiral Amides

Introduction

This compound is a key starting material for the synthesis of a wide range of N-substituted derivatives. Its primary amine functionality readily undergoes acylation with various reagents, such as acyl chlorides or carboxylic acids activated by coupling agents, to form stable amide bonds.[1] This reaction is fundamental in medicinal chemistry for creating novel bioactive molecules, including enzyme inhibitors and peptidomimetics, where the tetrahydrofuran ring can form crucial interactions within protein binding sites.[2]

General Reaction Scheme

The acylation reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of an acylating agent.

-

Route A: Using an Acyl Chloride

-

Route B: Using a Carboxylic Acid with a Coupling Agent (e.g., EDCI)

Experimental Protocol: Synthesis of (S)-N-(Tetrahydrofuran-3-yl)benzamide

This protocol details the acylation of this compound using benzoyl chloride, a representative acyl chloride. The conditions are based on standard procedures for N-acylation.

Materials and Reagents:

-

This compound

-

Benzoyl Chloride

-

Triethylamine (TEA) or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a suitable base like triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the mixture by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide product.

Quantitative Data for Acylation Reactions

While this specific reaction's data is illustrative, related acylation reactions in synthetic routes starting from L-aspartic acid show high efficiency.[3]

| Acylating Agent | Substrate | Yield (%) | Purity (%) | Reference |

| Benzoyl Chloride | L-Aspartic Acid | 89.5% | 99.7% | [3] |

| Various | Amines | 50-80% | N/A | [4] |

Application Note 2: Esterification Reactions Involving this compound Derivatives

Introduction

While this compound itself does not possess a carboxyl group for direct esterification, its derivatives, such as 3-Aminotetrahydrofuran-3-carboxylic acid, are important intermediates in the synthesis of pharmaceuticals.[5] The esterification of these derivatives is a crucial step for modifying solubility, creating prodrugs, or preparing intermediates for further reactions like peptide couplings. The classic Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common and effective method.[6]

General Reaction Scheme

The esterification of 3-Aminotetrahydrofuran-3-carboxylic acid typically involves protecting the amine group (e.g., via acylation) followed by the acid-catalyzed reaction of the carboxylic acid with an alcohol.

Experimental Protocol: Synthesis of (S)-Methyl 3-benzamido-tetrahydrofuran-3-carboxylate

This protocol describes the esterification of an N-protected amino acid derivative, a common strategy in organic synthesis.[3] The conditions are based on the esterification of a similar N-benzoyl amino acid.[3]

Materials and Reagents:

-

(S)-3-Benzamido-tetrahydrofuran-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Acetyl Chloride or concentrated Sulfuric Acid (H₂SO₄) as catalyst

-

Sodium bicarbonate (NaHCO₃), solid

-

Ethyl acetate

-

Petroleum ether (or hexanes)

-

Magnetic stirrer and stir bar

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: Suspend (S)-3-Benzamido-tetrahydrofuran-3-carboxylic acid (1.0 eq.) in anhydrous methanol (10-20 volumes) in a round-bottom flask.

-

Catalyst Addition: Cool the suspension to 0 °C and slowly add acetyl chloride (2.5 eq.) or a catalytic amount of concentrated H₂SO₄ (0.1 eq.).

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, until the starting material is consumed (monitored by TLC).

-

Neutralization and Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add solid sodium bicarbonate in portions until the effervescence ceases and the pH is neutral (~7).

-

Filter the mixture to remove inorganic salts.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: The crude ester can be purified by recrystallization from a solvent system like ethyl acetate/petroleum ether to yield the pure product.

Quantitative Data for Esterification Reactions

The following data is from a comparable esterification of an N-benzoyl amino acid derivative, demonstrating the high efficiency of this method.[3]

| Substrate | Alcohol/Catalyst | Yield (%) | Purity (%) | Reference |

| (S)-2-Benzoyl-aspartic acid | Methanol / Acetyl Chloride | 94% | 99.7% | [3] |

References

- 1. Buy this compound (EVT-2498280) [evitachem.com]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 6. csub.edu [csub.edu]

Application Notes and Protocols: N-Alkylation of (S)-3-Aminotetrahydrofuran

These application notes provide a detailed protocol for the N-alkylation of (S)-3-aminotetrahydrofuran, a crucial process in the synthesis of various pharmaceutical and chemical entities. The primary method detailed is reductive amination, a widely used and versatile strategy for the formation of carbon-nitrogen bonds.

Introduction

This compound is a valuable chiral building block in medicinal chemistry. Its N-alkylation introduces substituents that can modulate the pharmacological properties of a target molecule. Reductive amination offers a reliable and controlled method for this transformation, proceeding through the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] This method is often preferred over direct alkylation with alkyl halides, as it can minimize the formation of over-alkylated byproducts.[2][3]

General Reaction Scheme

The N-alkylation of this compound via reductive amination with an aldehyde or ketone can be represented by the following general scheme:

This compound + Aldehyde/Ketone --(Reducing Agent)--> N-Alkyl-(S)-3-Aminotetrahydrofuran

The reaction involves two key steps: the formation of an imine intermediate through the condensation of the amine and the carbonyl compound, followed by the reduction of the imine to the final amine product.[4]

Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of this compound with a representative aldehyde, isobutyraldehyde, using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

This compound

-

Isobutyraldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

-

Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

-

Add isobutyraldehyde (1.1 equivalents) to the solution.

-

Add glacial acetic acid (1.1 equivalents) to the reaction mixture. The acid catalyzes the formation of the iminium ion.

-

Stir the mixture at room temperature for 20-30 minutes.

-

In a separate container, weigh sodium triacetoxyborohydride (1.5 equivalents).

-

Slowly add the sodium triacetoxyborohydride to the reaction mixture in portions. The addition may be exothermic. Maintain the temperature below 25 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-isobutyl-(S)-3-aminotetrahydrofuran.

Data Presentation

The following table summarizes representative yields for reductive amination reactions under various conditions, providing an expectation for the efficiency of the N-alkylation of this compound.

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |

| Aniline | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 98 | J. Org. Chem. 1996, 61, 3849-3862[5] |

| Benzylamine | Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane | 94 | J. Org. Chem. 1996, 61, 3849-3862[5] |

| Various Amines | Various Aldehydes/Ketones | α-picoline-borane | Methanol | 75-98 | Tetrahedron 2004, 60, 7899-7906[5] |

| Various Amines | Various Aldehydes/Ketones | BH₃N(C₂H₅)₃ | Dichloromethane | Excellent | Chem. Commun. (Camb.) 2017, 53, 10768-10771[6][7] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Logical Relationship Diagram

Caption: Key components and intermediates in the reductive amination of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]